molecular formula C21H15N3 B3353173 4-phenyl-2,6-dipyridin-3-ylpyridine CAS No. 5333-11-9

4-phenyl-2,6-dipyridin-3-ylpyridine

Cat. No.: B3353173
CAS No.: 5333-11-9
M. Wt: 309.4 g/mol
InChI Key: AVRNQSGQWCVNNK-UHFFFAOYSA-N
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Description

4-phenyl-2,6-dipyridin-3-ylpyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound features a central pyridine ring substituted at the 2 and 6 positions with pyridin-3-yl groups and at the 4 position with a phenyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2,6-dipyridin-3-ylpyridine can be achieved through various methods, including:

    Suzuki Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the coupling of an organozinc compound with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2,6-dipyridin-3-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-phenyl-2,6-dipyridin-3-ylpyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Properties

IUPAC Name

4-phenyl-2,6-dipyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-2-6-16(7-3-1)19-12-20(17-8-4-10-22-14-17)24-21(13-19)18-9-5-11-23-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNQSGQWCVNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277061
Record name 4'-phenyl-3,2':6',3''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-11-9
Record name NSC-598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-phenyl-3,2':6',3''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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